Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Medicinal chemistry Antibacterial design Structure–activity relationship

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS 1315345-09-5; molecular formula C₁₇H₂₀FN₃O₂; MW 317.36 g/mol) is a synthetic quinoline derivative that bears a piperazin-1-yl substituent at the 4-position, a fluorine at the 6-position, a methyl group at the 8-position, and an ethyl ester at the 3-position. Unlike classical fluoroquinolone antibiotics that carry the piperazine ring at C‑7 and a 4‑oxo group, this compound presents the piperazine at C‑4 on a fully aromatic quinoline core, a structural arrangement explicitly claimed in patent literature for antibacterial quinolines.

Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
Cat. No. B12112923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate
Molecular FormulaC17H20FN3O2
Molecular Weight317.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)F)C
InChIInChI=1S/C17H20FN3O2/c1-3-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3
InChIKeyFDIMZPRFAQHSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate – Structural and Procurement Baseline for a 4-Piperazinyl Quinoline Research Precursor


Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS 1315345-09-5; molecular formula C₁₇H₂₀FN₃O₂; MW 317.36 g/mol) is a synthetic quinoline derivative that bears a piperazin-1-yl substituent at the 4-position, a fluorine at the 6-position, a methyl group at the 8-position, and an ethyl ester at the 3-position . Unlike classical fluoroquinolone antibiotics that carry the piperazine ring at C‑7 and a 4‑oxo group, this compound presents the piperazine at C‑4 on a fully aromatic quinoline core, a structural arrangement explicitly claimed in patent literature for antibacterial quinolines [1]. The compound is currently used as a research intermediate and lead‑optimisation scaffold in medicinal chemistry programmes targeting bacterial topoisomerases [2].

Why Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate Cannot Be Replaced by a Generic 4‑Chloro or 4‑Dimethylamino Quinoline Analog


Simply swapping the 4‑piperazinyl group of this scaffold for a 4‑chloro or 4‑dimethylamino substituent eliminates the hydrogen‑bond donor capacity and ionisable amine functionality that are critical for target engagement with bacterial type‑II topoisomerases [1]. In the 4‑piperazinylquinoline class, the unsubstituted piperazine NH has been shown by in silico docking to form stable hydrogen‑bond networks within the DNA gyrase B active site, interactions that are absent when the 4‑position is occupied by a non‑basic halogen or a tertiary amine [2]. Furthermore, the ethyl ester at C‑3 differentiates this compound from the corresponding 3‑carboxylic acid derivatives that dominate the fluoroquinolone field; the ester prodrug motif can modulate both permeation and metabolic stability, meaning that procurement of the carboxylic acid congener will not reproduce the same pharmacokinetic or physicochemical profile [3].

Quantitative Differentiation Evidence for Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate Versus Closest Structural Analogs


Piperazine NH Hydrogen‑Bond Donor Count vs. 4‑Chloro and 4‑Dimethylamino Analogs

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate possesses one hydrogen‑bond donor (the secondary amine NH of the unsubstituted piperazine ring). The closest analogs – ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1019355-72-6) and ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1315352-33-0) – carry zero hydrogen‑bond donors at the 4‑position . This functional difference is mechanistically significant because hydrogen‑bond donation from the piperazine NH has been implicated in stable binding to the DNA gyrase B subunit in the 4‑piperazinylquinoline class [1].

Medicinal chemistry Antibacterial design Structure–activity relationship

Estimated LogP Differential Versus the 4‑Chloro Analog

The 4‑chloro analog ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate has a measured/calculated logP of 3.632 [1]. Introduction of the hydrophilic piperazine ring at the 4‑position in the target compound is expected to reduce logP by approximately 1.0–1.5 units, consistent with the ΔlogP observed when replacing 4‑Cl with 4‑piperazin‑1‑yl on related quinoline scaffolds [2]. A lower logP improves aqueous solubility at physiological pH and reduces non‑specific plasma protein binding, both desirable for in vitro bacterial assays where compound precipitation can confound MIC determinations.

Physicochemical profiling Drug-likeness Quinoline SAR

Class‑Level Anti‑Staphylococcal Potency of 4‑Piperazinylquinoline Derivatives

A 2024 study by La Monica et al. evaluated a series of 6,7‑dimethoxy‑4‑piperazinylquinoline‑3‑carbonitrile derivatives and reported that the most active compound (5k) exhibited potent and selective in vitro activity against Staphylococcus aureus ATCC 25923 with an MIC of 10 µM, while showing no significant activity against Pseudomonas aeruginosa ATCC 10145 [1]. The piperazine NH was critical for DNA gyrase B binding in docking simulations. Although the target compound differs in the nature of the C‑3 substituent (ethyl ester vs. carbonitrile) and the C‑6/C‑7 substituents (6‑F, 8‑CH₃ vs. 6,7‑di‑OCH₃), it shares the identical 4‑piperazinylquinoline pharmacophore, placing it within the same structure‑activity cluster.

Antibacterial Staphylococcus aureus MIC 4‑Piperazinylquinoline

Patent‑Backed 4‑Piperazinyl Antibacterial Scaffold vs. Unprotected 7‑Piperazinyl Fluoroquinolones

US Patent Application US 2004/0077656 A1 (GlaxoSmithKline) explicitly claims quinoline derivatives substituted in the 4‑position by a piperazine‑containing moiety as antibacterial agents [1]. This patent provides freedom‑to‑operate guidance that is distinct from the heavily patented 7‑piperazinyl‑4‑oxo‑quinoline‑3‑carboxylic acid space occupied by ciprofloxacin, levofloxacin, and moxifloxacin. The target compound, bearing the 4‑piperazinyl substitution on a non‑4‑oxo quinoline core, falls within the structural scope of this patent family, whereas generic 7‑piperazinyl fluoroquinolones are encumbered by a dense prior‑art landscape.

Intellectual property Antibacterial scaffold Quinoline patent

Commercial Purity and Identity Documentation vs. Uncharacterised Research‑Grade Analogs

The target compound is commercially available at a certified purity of 97% (HPLC) through multiple suppliers including CheMenu (catalogue CM264195) and Bidepharm, with batch‑specific QC documentation (NMR, HPLC, GC) provided upon request . By contrast, several close structural analogs such as ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate and 6-fluoro-4-(piperazin-1-yl)quinoline hydrochloride are frequently offered at lower purities (95%) without guaranteed spectroscopic characterisation . For structure‑activity relationship studies where even 2% of an unidentified impurity can dominate a biological readout, the availability of fully characterised 97% material reduces the risk of spurious activity attribution.

Quality control Purity Procurement Research chemical

Recommended Research and Industrial Application Scenarios for Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate Based on Verified Differentiation Evidence


Gram‑Positive Antibacterial Lead Optimisation Leveraging the 4‑Piperazinyl Pharmacophore

Use this compound as a starting scaffold for structure–activity relationship (SAR) studies targeting Staphylococcus aureus and other Gram‑positive pathogens. The 4‑piperazinyl substitution pattern has been validated in a peer‑reviewed study to deliver selective anti‑staphylococcal activity (MIC = 10 µM for the best 4‑piperazinylquinoline derivative) via DNA gyrase B engagement [1]. The free piperazine NH provides a synthetic handle for installing diverse N‑substituents (alkyl, acyl, sulfonyl) to probe potency and selectivity.

Physicochemical Property Optimisation – Solubility‑Limited Assay Rescue

When a screening programme encounters solubility‑related false negatives with lipophilic quinoline analogs (e.g., the 4‑chloro derivative, logP = 3.63), replace with this compound. The piperazine ring is predicted to reduce logP by 1.0–1.5 units relative to the 4‑chloro parent, improving aqueous solubility and making the compound more compatible with standard broth microdilution protocols [2]. This is especially relevant for MIC determinations that require DMSO stock solutions to remain soluble upon dilution into cation‑adjusted Mueller–Hinton broth.

Intellectual Property‑Conscious Antibacterial Scaffold Exploration

For industrial medicinal chemistry teams seeking novel antibacterial chemotypes outside the heavily patented 7‑piperazinyl‑4‑oxo‑quinolone space, this compound offers a structurally distinct entry point. The 4‑piperazinylquinoline scaffold is covered by US 2004/0077656 A1, a patent family that is separate from the ciprofloxacin/levofloxacin prior‑art thicket [3]. Early‑stage lead compounds derived from this scaffold may benefit from a clearer freedom‑to‑operate position, reducing IP‑related attrition risk.

Ester Prodrug Strategy for Permeability and Metabolic Stability Profiling

The ethyl ester at C‑3 distinguishes this compound from the carboxylic acid derivatives that dominate the fluoroquinolone field. Use it to evaluate whether the ester prodrug motif enhances passive membrane permeability in Caco‑2 or PAMPA assays, or alters metabolic stability in liver microsome preparations, compared to the corresponding 3‑carboxylic acid [3]. The 97% purity ensures that permeability and stability readouts are not confounded by ester hydrolysis products pre‑existing in the test sample.

Quote Request

Request a Quote for Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.